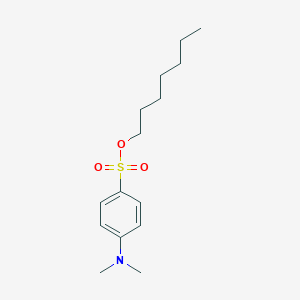
(8E)-2,6-dimethyl-2,8-undecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-2,6-dimethyl-2,8-undecadiene is an organic compound characterized by its unique structure, which includes two double bonds and methyl groups at the 2nd and 6th positions of the undecadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2,6-dimethyl-2,8-undecadiene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes such as olefin metathesis. This method uses catalysts like Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, leading to the formation of the diene. The reaction is typically carried out under mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(8E)-2,6-dimethyl-2,8-undecadiene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated hydrocarbon.
Substitution: Electrophilic addition reactions can occur at the double bonds, where reagents like halogens or hydrogen halides add across the double bonds to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of 2,6-dimethylundecane.
Substitution: Formation of halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
(8E)-2,6-dimethyl-2,8-undecadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its reactivity and ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism by which (8E)-2,6-dimethyl-2,8-undecadiene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound’s double bonds react with oxidizing agents to form diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The molecular targets and pathways involved in these reactions include the interaction of the double bonds with the active sites of catalysts or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-hexadiene: Another diene with double bonds at the 2nd and 4th positions.
1,3-butadiene: A simpler diene with double bonds at the 1st and 3rd positions.
2,5-dimethyl-2,4-hexadiene: A diene with methyl groups at the 2nd and 5th positions.
Uniqueness
(8E)-2,6-dimethyl-2,8-undecadiene is unique due to its specific placement of double bonds and methyl groups, which confer distinct reactivity and properties compared to other dienes. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C13H24 |
|---|---|
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
(8E)-2,6-dimethylundeca-2,8-diene |
InChI |
InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H,5,8,10-11H2,1-4H3/b7-6+ |
Clave InChI |
XIPNLMQVTICUGP-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C/CC(C)CCC=C(C)C |
SMILES canónico |
CCC=CCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)








![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

